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molecular formula C10H13BrN2 B1272185 1-(4-Bromophenyl)piperazine CAS No. 66698-28-0

1-(4-Bromophenyl)piperazine

Cat. No. B1272185
M. Wt: 241.13 g/mol
InChI Key: PJHPFAFEJNBIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449576B1

Procedure details

4-Bromo-aniline (2 g, 1.162 mmol) was taken in dry nBuOH (25 mL) and dry potassium carbonate (4.8 g, 34.8 mmol) was added to it and stirred at rt for 1 h under nitrogen. Bis-(2-chloroethyl) amine hydrochloride 2 (2.49 g, 13.9 mmol) in nBuOH (10 mL) was then added to the mixture through a syringe. The reaction mass was then heated at 100° C. for 12 h. nBuOH was evaporated in vacuo and the residue was extracted with ethyl acetate. Drying of the organic layer with Na2SO4 followed by concentration afforded the crude product that on purification silica gel column (chloroform/methanol) afforded the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
2.49 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl.Cl[CH2:17][CH2:18][NH:19][CH2:20][CH2:21]Cl>C(O)CCC>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]2)=[CH:4][CH:3]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
2.49 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(CCC)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 1 h under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying of the organic layer with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration
CUSTOM
Type
CUSTOM
Details
afforded the crude product that
CUSTOM
Type
CUSTOM
Details
on purification silica gel column (chloroform/methanol)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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